1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
Description
Properties
IUPAC Name |
1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCHLVSAOQFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydroquinolines.
Scientific Research Applications
Scientific Research Applications
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is used in several scientific research applications:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules and as a building block in combinatorial chemistry.
- Medicine Research is underway to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
- Industry It is used in developing new materials with specific properties, such as polymers and coatings.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Oxidation using agents like potassium permanganate or hydrogen peroxide can lead to sulfone derivative formation.
- Reduction Reduction reactions with reducing agents like lithium aluminum hydride can produce amine derivatives.
- Substitution The ethylsulfonyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products resulting from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydroquinolines.
Related Compounds
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide, a related compound, has a molecular weight of 424.5 and the molecular formula C19H24N2O5S2 .
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The tetrahydroquinoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related tetrahydroquinoline derivatives, highlighting key differences in substituents, synthesis yields, molecular properties, and spectral data. These analogs are sourced from synthetic studies and pharmacological evaluations in the provided evidence.
Key Observations :
Substituent Effects on Synthesis: Alkylamino vs. Sulfonyl Groups: Alkylamino derivatives (e.g., Compounds 32, 47) are synthesized in higher yields (up to 90–92%) via reductive amination or nucleophilic substitution . Sulfonyl-containing analogs (e.g., CHEMBL575987) require more complex multi-step routes, often involving sulfonylation of intermediates . Fluorination Impact: Introduction of fluorine (Compound 51) reduces yield (15%) due to steric and electronic challenges during carboximidamide coupling .
Structural and Spectral Trends: NMR Shifts: Aromatic protons in -NH₂-substituted tetrahydroquinolines resonate at δ 6.20–6.70, while sulfonyl or thiophene groups deshield adjacent protons (δ 7.50–7.70) . Mass Spectrometry: Alkylamino derivatives show prominent [M+H]⁺ peaks (e.g., m/z 234 for Compound 48a), whereas sulfonamides exhibit higher molecular weights (e.g., m/z 565.74 for CHEMBL575987) .
Pharmacological Implications: Sulfonamide Bioactivity: Sulfonyl groups enhance binding to GPCRs (e.g., V1a receptor) by forming hydrogen bonds with catalytic residues . Amino vs. Carboximidamide: The -NH₂ group at position 6 (Compound 32) may act as a hydrogen bond donor, while thiophene-carboximidamide derivatives (Compound 51) exhibit improved lipophilicity (LogP ~3.7) .
Biological Activity
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 927996-19-8) is a compound belonging to the class of tetrahydroquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The structural features of this compound, particularly the ethylsulfonyl group and the tetrahydroquinoline core, contribute to its interaction with various biological targets.
- Molecular Formula: C11H16N2O2S
- Molecular Weight: 240.32 g/mol
- Structure: The compound features a tetrahydroquinoline backbone with an ethylsulfonyl substituent, which enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2S |
| Molecular Weight | 240.32 g/mol |
| CAS Number | 927996-19-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
- Receptor Interaction: The tetrahydroquinoline core may engage in hydrophobic interactions with receptor sites, enhancing binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Studies have demonstrated that compounds similar to this compound can inhibit tumor growth through various mechanisms:
- Inhibition of cell proliferation via modulation of signaling pathways.
- Induction of apoptosis in cancer cells.
Case Study:
A study on related tetrahydroquinoline derivatives showed significant antitumor effects in vitro and in vivo models by targeting specific oncogenic pathways .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:
- It may protect neuronal cells from oxidative stress and excitotoxicity.
- Potential modulation of neurotransmitter systems suggests applications in neurodegenerative diseases.
Research Findings:
In animal models, tetrahydroquinoline derivatives have shown promise in reducing symptoms associated with neurodegeneration.
3. Anti-inflammatory Properties
The ethylsulfonyl group is known to modulate inflammatory responses:
- Inhibition of pro-inflammatory cytokines.
- Reduction of oxidative stress markers in cellular models.
Research Applications
The compound's diverse biological activities position it as a candidate for various research applications:
- Medicinal Chemistry: Exploration as a lead compound for developing new therapeutic agents targeting cancer and neurological disorders.
- Material Science: Utilization in synthesizing novel materials with specific properties due to its unique chemical structure.
Q & A
Q. Advanced
- Sulfonyl Group Position : Ethylsulfonyl at position 1 enhances membrane permeability and target binding ().
- Fluorine Substitution : 8-Fluoro analogs (e.g., compound 48 ) improve metabolic stability but may reduce solubility (logP > 3) .
- Aminoalkyl Chains : Longer chains (e.g., dimethylaminoethyl in compound 48a ) increase cationic character, improving interaction with NOS’s negatively charged residues .
How can researchers optimize synthesis to improve yield and scalability?
Q. Advanced
- Catalyst Screening : Pd/C with hydrogen gas vs. Raney nickel for nitro reduction ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency (compound 61 , ).
- Workup Strategies : Acid-base extraction (e.g., using 1N NaOH) minimizes byproducts in carboximidamide derivatives (compound 26 , 56% yield) .
What strategies resolve contradictions in biological activity data across analogs?
Q. Advanced
- SAR Studies : Compare substituent effects systematically. For example, compound 51 (15% yield) showed lower potency than 52 (85% yield), attributed to fluorine-induced steric hindrance .
- Docking Simulations : Use computational models (e.g., AutoDock Vina) to predict binding modes and explain discrepancies ().
What methodologies are used to assess enzyme inhibition kinetics?
Q. Advanced
- Radioactive Assays : Measure NO production using [³H]-L-arginine in recombinant NOS isoforms (iNOS, eNOS, nNOS) expressed in Sf9 cells ().
- IC50 Determination : Dose-response curves (0.1–100 µM range) with nonlinear regression analysis (e.g., GraphPad Prism) .
How can computational tools guide derivative design?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical residues (e.g., Glu592 in nNOS) ().
- QSAR Models : Correlate logP, polar surface area, and IC50 values to prioritize analogs with optimal bioavailability .
What are the challenges in achieving enantiomeric purity?
Q. Advanced
- Chiral Resolution : Racemic mixtures (e.g., compound 33 ) require chiral HPLC (Chiracel OD-H column) or diastereomeric salt formation ().
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru) enforce stereochemistry during alkylation .
How do solubility and formulation affect in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
